Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate
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Overview
Description
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities .
Preparation Methods
The synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate typically involves cyclization reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Cyclization: Intramolecular cyclization reactions are also significant, particularly in the synthesis of complex derivatives.
Scientific Research Applications
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate is unique due to its specific structure and biological activities. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit kinase inhibitory activity but differ in their specific targets and efficacy.
6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles: These derivatives are known for their nucleophilic substitution reactions and potential biological activities.
Pyrrolo[2,3-b]pyrazine FGFR inhibitors: These compounds are specifically designed to inhibit fibroblast growth factor receptors and have shown promising results in preclinical studies.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-5-2-3-9-7(5)11-6/h2-4H,1H3,(H,9,11) |
InChI Key |
ASYMWTFCQAFYHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=CNC2=N1 |
Origin of Product |
United States |
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